(r)-2-(3-Methylureido)-2-phenylacetic acid
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Overview
Description
®-2-(3-Methylureido)-2-phenylacetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a phenyl group and a methylureido group attached to an acetic acid backbone. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methylureido)-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with methylurea under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-(3-Methylureido)-2-phenylacetic acid may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, the use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Methylureido)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(3-Methylureido)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(3-Methylureido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Methylthioureido)-2-phenylacetic acid
- ®-2-(3-Methylureido)-2-phenylpropanoic acid
- ®-2-(3-Methylureido)-2-phenylbutanoic acid
Uniqueness
®-2-(3-Methylureido)-2-phenylacetic acid is unique due to its specific ®-configuration and the presence of both a phenyl group and a methylureido group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R)-2-(methylcarbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(15)12-8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14)(H2,11,12,15)/t8-/m1/s1 |
InChI Key |
OGTOIFIZXISZKS-MRVPVSSYSA-N |
Isomeric SMILES |
CNC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CNC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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